molecular formula C8H11N3O2 B1524279 5-Amino-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide CAS No. 1227465-83-9

5-Amino-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide

Cat. No.: B1524279
CAS No.: 1227465-83-9
M. Wt: 181.19 g/mol
InChI Key: NRWLIKUNUBFPJR-UHFFFAOYSA-N
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Description

5-Amino-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a heterocyclic compound with a pyridine ring structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid with ammonia or an amine source in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

5-Amino-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted pyridine derivatives .

Scientific Research Applications

5-Amino-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Amino-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit enzyme activity by forming stable complexes with the active site, thereby preventing substrate binding and catalysis .

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide: Lacks the amino group, resulting in different reactivity and applications.

    5-Amino-2-hydroxy-4,6-dimethylnicotinamide:

Uniqueness

5-Amino-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide is unique due to its specific substitution pattern on the pyridine ring. The presence of both amino and carboxamide groups allows for diverse chemical reactivity and the formation of a wide range of derivatives. This versatility makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5-amino-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c1-3-5(7(10)12)8(13)11-4(2)6(3)9/h9H2,1-2H3,(H2,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWLIKUNUBFPJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=C1N)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601186112
Record name 5-Amino-1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601186112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227465-83-9
Record name 5-Amino-1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227465-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601186112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide
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5-Amino-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide
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5-Amino-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide
Reactant of Route 5
5-Amino-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide
Reactant of Route 6
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